molecular formula C30H24Cl2N4O4 B391156 N'~1~,N'~2~-bis[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]ethanedihydrazide

N'~1~,N'~2~-bis[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]ethanedihydrazide

Cat. No.: B391156
M. Wt: 575.4g/mol
InChI Key: OIABQYUSZJMJCM-WMFSDKRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups and an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide typically involves the reaction of 2-chlorobenzaldehyde with 2-hydroxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or catalyze various biochemical reactions. The pathways involved often include coordination with transition metals, which can alter the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide is unique due to the presence of chlorophenyl groups, which impart distinct chemical properties such as increased reactivity in substitution reactions. Additionally, the oxamide core provides a stable framework that can coordinate with metal ions, making it valuable in coordination chemistry and materials science.

Properties

Molecular Formula

C30H24Cl2N4O4

Molecular Weight

575.4g/mol

IUPAC Name

N,N'-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C30H24Cl2N4O4/c31-25-13-5-1-11-23(25)19-39-27-15-7-3-9-21(27)17-33-35-29(37)30(38)36-34-18-22-10-4-8-16-28(22)40-20-24-12-2-6-14-26(24)32/h1-18H,19-20H2,(H,35,37)(H,36,38)/b33-17+,34-18+

InChI Key

OIABQYUSZJMJCM-WMFSDKRHSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl

Origin of Product

United States

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